molecular formula C14H13BrN2 B12579124 Diazene, (4-bromophenyl)(4-ethylphenyl)- CAS No. 194147-59-6

Diazene, (4-bromophenyl)(4-ethylphenyl)-

Cat. No.: B12579124
CAS No.: 194147-59-6
M. Wt: 289.17 g/mol
InChI Key: IBDPZJBJJPCQDD-UHFFFAOYSA-N
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Description

Diazene, (4-bromophenyl)(4-ethylphenyl)-, is an azo compound characterized by the diazene (–N=N–) functional group bridging two substituted aromatic rings. The 4-bromophenyl group introduces electron-withdrawing properties due to the bromine atom, while the 4-ethylphenyl substituent contributes electron-donating effects via the ethyl group.

Properties

CAS No.

194147-59-6

Molecular Formula

C14H13BrN2

Molecular Weight

289.17 g/mol

IUPAC Name

(4-bromophenyl)-(4-ethylphenyl)diazene

InChI

InChI=1S/C14H13BrN2/c1-2-11-3-7-13(8-4-11)16-17-14-9-5-12(15)6-10-14/h3-10H,2H2,1H3

InChI Key

IBDPZJBJJPCQDD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Diazotization and Reductive Coupling of Aromatic Amines

The classical and most widely used approach to synthesize substituted diazenes involves the diazotization of aromatic amines to form diazonium salts, followed by reductive coupling or azo coupling reactions.

  • Step 1: Diazotization
    Aromatic amines such as 4-bromoaniline and 4-ethylaniline are treated with sodium nitrite in acidic aqueous media (commonly hydrochloric acid) at low temperatures (0–5 °C) to generate the corresponding diazonium salts. This step is critical for activating the aromatic amine towards coupling reactions.

  • Step 2: Reductive Coupling
    The diazonium salts undergo reductive coupling to form the azo linkage. Various reductive agents can be employed, including sodium pyrosulfite, zinc powder, or other mild reductants. The choice of reductant and reaction conditions influences the reaction time, yield, and purity of the product.

Specific Methodologies for 4-Bromophenyl Derivatives

A patented method for preparing 4-bromophenyl hydrazine, a key intermediate, involves:

  • Diazotization of 4-bromoaniline to form the diazonium salt.
  • Reduction of the diazonium salt using sodium pyrosulfite at 10–35 °C and pH 7–9, which shortens reaction time to about 30 minutes and yields high purity (>98%) products.
  • For halogen-substituted aromatic rings, the reduction can be intensified by adding strong reductants under slightly acidic conditions (pH 6–8) at 60–80 °C to improve yield and purity.

This method is advantageous over traditional S-WAT (sodium dithionite) reductions, which require longer reaction times and yield lower purity products at higher cost.

Synthesis of 1,2-Bis(4-bromophenyl)diazene as a Model

The synthesis of 1,2-bis(4-bromophenyl)diazene, a closely related compound, provides insight into the preparation of substituted diazenes:

  • 4-Bromoaniline is dissolved in hydrochloric acid and diazotized with sodium nitrite at 0–5 °C.
  • The diazonium salt solution is then reacted with bromobenzene in acidic medium.
  • Sodium carbonate is used to adjust the pH to 5–7, and the reaction proceeds for 2 hours.
  • The product is isolated by filtration and drying, yielding a red powder with approximately 70% yield.

This method highlights the importance of pH control and temperature in optimizing yield and purity.

Environmentally Friendly Catalytic Approaches

Recent research explores greener synthetic routes for azobenzene derivatives, including diazenes, via catalytic oxidative or reductive coupling:

  • Use of N,N-diisopropylethylamine (DIPEA) as a catalyst in aqueous media enables the reductive dimerization of nitrosobenzenes or oxidation of anilines to azoxybenzenes and diazenes with high selectivity and moderate to high yields (up to 95%).
  • The reaction proceeds at room temperature, using water as a solvent, emphasizing sustainability.
  • The mechanism involves single electron transfer processes facilitated by DIPEA, generating radical intermediates that couple to form the azo linkage.

Though this method is demonstrated for azoxybenzenes, it is adaptable for substituted diazenes like (4-bromophenyl)(4-ethylphenyl)-diazene.

Comparative Data Table of Preparation Methods

Method Starting Materials Reductive Agent / Catalyst Conditions (Temp, pH) Reaction Time Yield (%) Purity (%) Notes
Traditional S-WAT reduction 4-bromoaniline Sodium dithionite (S-WAT) Several hours, alkaline pH Several hours to days Moderate Low High cost, long reaction time
Sodium Pyrosulfite reduction 4-bromoaniline Sodium pyrosulfite 10–35 °C, pH 7–9 ~30 minutes High >98% Cost-effective, high purity
Secondary reduction with Zn Ortho-/para-OCH3 substituted Zinc powder in glacial acetic acid 60–80 °C, pH 4–6 Not specified Not specified Not specified For specific substituents
Diazotization + coupling 4-bromoaniline + bromobenzene Sodium carbonate (pH adjuster) 0–5 °C diazotization, 2 h coupling 2 hours 70% Not specified Simple, moderate yield
Catalytic reductive dimerization Anilines / nitrosobenzenes DIPEA catalyst Room temp, aqueous solvent 16 hours 89–95% High Green chemistry approach

Research Findings and Notes

  • The sodium pyrosulfite method significantly reduces reaction time and improves product purity compared to traditional reductants, making it industrially attractive.
  • pH control is critical during reduction; alkaline conditions favor the reduction of diazonium salts to hydrazines or diazenes.
  • Secondary reduction steps may be necessary for certain substituents to avoid side reactions or incomplete reduction.
  • The catalytic method using DIPEA offers a sustainable alternative, with water as solvent and mild conditions, though reaction times are longer.
  • The diazotization-coupling method remains a straightforward laboratory-scale approach with moderate yields and is adaptable to various substituted aromatic amines.

Chemical Reactions Analysis

Types of Reactions

Diazene, (4-bromophenyl)(4-ethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Azo compounds with extended conjugation.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Diazene, (4-bromophenyl)(4-ethylphenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to form stable radicals.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which Diazene, (4-bromophenyl)(4-ethylphenyl)- exerts its effects involves the formation of reactive intermediates, such as radicals or diazonium ions. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, leading to a range of chemical transformations. The pathways involved often depend on the specific reaction conditions and the presence of catalysts or other reagents.

Comparison with Similar Compounds

Thermal Stability and Phase Behavior

  • Mesophase Behavior : Tolane-skeleton diazenes (e.g., 1a–c in ) exhibit liquid crystalline phases, with phase transitions influenced by fluorinated chains. For instance, compound 1b (fluorodecyloxy) shows mesophase stability up to 120°C, while simpler bromophenyl derivatives lack such behavior due to rigid substituents .
  • Thermal Decomposition : Bromine’s electronegativity may enhance thermal stability compared to chloro or methyl analogs, as seen in Hirshfeld surface analyses showing stronger halogen interactions in bromophenyl derivatives .

Crystallography and Non-Covalent Interactions

  • Crystal Packing : Bromophenyl derivatives (e.g., HONBOE) exhibit C–Br···π and Br···Cl interactions, whereas chloro analogs (e.g., 4-chlorophenyl) show weaker Cl···π contacts. These differences impact melting points and solubility .
  • Trans Configuration : Most diazenes adopt the trans configuration in the ground state, as confirmed by X-ray studies (e.g., 4-[(4-bromophenyl)diazenyl]-2-ethoxyaniline in ) .

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